

Technical Guide: Z(OMe)-N3 Reagent Properties & Applications

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Compound of Interest

Compound Name:	4-Methoxybenzyloxycarbonyl azide
CAS No.:	25474-85-5
Cat. No.:	B1580852

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Executive Summary

Z(OMe)-N3 (**4-Methoxybenzyloxycarbonyl azide**) is a specialized acylating reagent used primarily in organic synthesis and peptide chemistry to introduce the 4-Methoxybenzyloxycarbonyl (Moz or PMZ) protecting group onto amines.

Unlike the standard Benzyloxycarbonyl (Cbz or Z) group, which requires strong acid (HBr/AcOH) or hydrogenolysis for removal, the Z(OMe) group is engineered to be acid-labile.^[1] It can be cleaved by Trifluoroacetic acid (TFA), making it chemically similar to the Boc group regarding deprotection, but with the solubility and crystallization characteristics of a benzyl carbamate. This guide details its physicochemical properties, mechanistic behavior, and experimental protocols.

Chemical Profile & Properties^{[2][3][4][5][6][7]}

The reagent is an azidoformate, characterized by the presence of an azide group attached to a carbonyl. This structure imparts high reactivity towards nucleophiles but also necessitates strict safety protocols due to thermal instability.

Table 1: Physicochemical Specifications

Property	Specification
Chemical Name	4-Methoxybenzyloxycarbonyl azide
Synonyms	Moz-N3, pMZ-N3, 4-Methoxybenzyl azidoformate
CAS Number	25474-85-5
Molecular Formula	
Molecular Weight	207.19 g/mol
Physical State	Crystalline solid or powder (often off-white)
Melting Point	30–32 °C
Storage Conditions	2–8 °C (Refrigerate); Protect from light and moisture
Hazards	Potential explosion hazard (Azide); Toxic (releases upon reaction)

Mechanistic Principles

The utility of Z(OMe)-N3 lies in its ability to transfer the methoxybenzyloxycarbonyl fragment to a nucleophilic amine. The reaction proceeds via a nucleophilic substitution at the carbonyl center, displacing the azide anion (

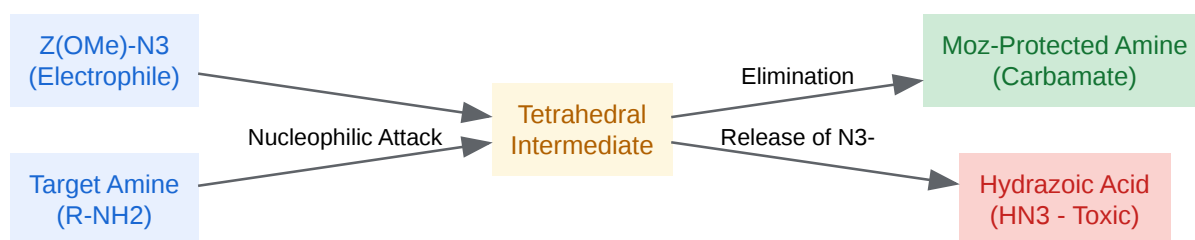
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Reaction Mechanism

Upon attack by a primary or secondary amine (

), the tetrahedral intermediate collapses to release the azide ion. In the presence of a proton source (or during workup), this forms hydrazoic acid (

), which must be neutralized.



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Figure 1: Mechanism of amine protection using Z(OMe)-N₃. Note the generation of HN₃ byproduct.

Strategic Applications & Orthogonality

The Z(OMe) group occupies a unique "middle ground" in protecting group strategy. It combines the hydrogenolysis susceptibility of the Z group with the acid lability of the Boc group.

Orthogonality Matrix

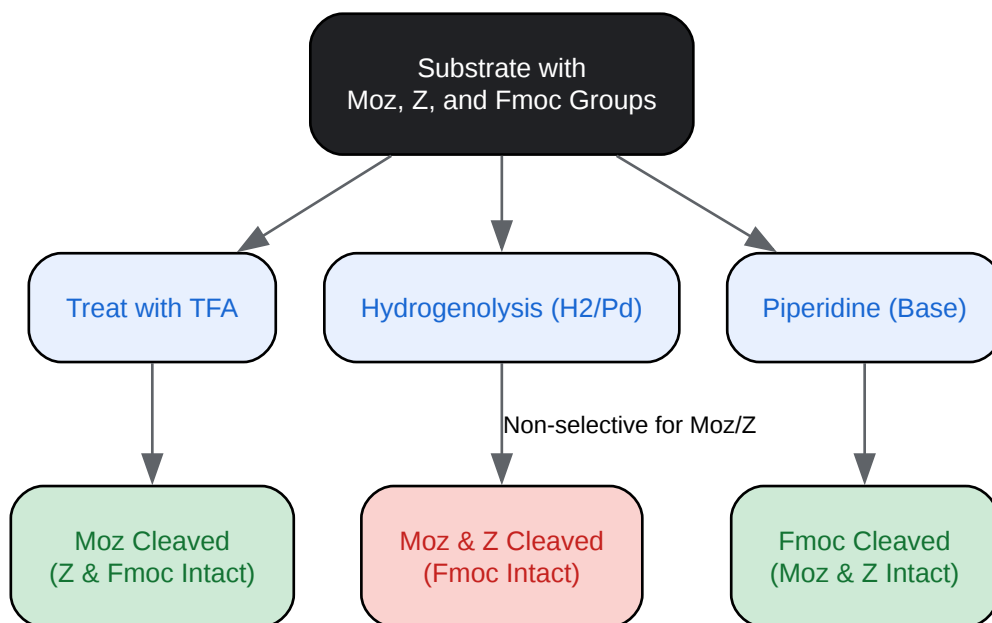
This dual susceptibility allows Z(OMe) to be used in orthogonal schemes where a third group (like Fmoc) is removed by base, or where differential acid sensitivity is required.

Protecting Group	Removed By (Primary)	Removed By (Secondary)	Stability to TFA
Boc	TFA (Rapid)	Heat	Unstable
Z (Cbz)		HBr / AcOH	Stable
Z(OMe) (Moz)	TFA (Moderate)		Unstable
Fmoc	Piperidine (Base)	-	Stable

Why use Z(OMe)?

- **Crystallinity:** Moz-protected amino acids often crystallize better than their Boc counterparts, simplifying purification.
- **Tuned Acid Sensitivity:** While cleaved by TFA, it is generally more stable than the highly sensitive Bpoc group, offering a controlled deprotection window.

- Orthogonality to Z: In complex syntheses, Z(OMe) can be removed by acid while leaving a standard Z group intact (though this requires careful control, as Z is not infinitely stable to strong acids).



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Figure 2: Orthogonality decision tree for Z(OMe) in the presence of other common protecting groups.

Experimental Protocols

General Procedure for N-Protection

Objective: Protection of a primary amine using Z(OMe)-N3.

Reagents:

- Amine substrate (1.0 equiv)
- Z(OMe)-N3 (1.1 equiv)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv)
- Solvent: Dioxane/Water (1:1) or THF.

Protocol:

- Dissolution: Dissolve the amine substrate in the chosen solvent system (e.g., Dioxane/Water).
- Base Addition: Add the base (TEA) to the solution. Ensure pH is basic (~pH 8–9).
- Reagent Addition: Cool the mixture to 0 °C. Slowly add Z(OMe)-N3 (dissolved in a minimal amount of dioxane if solid) dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of amine).
- Workup (Critical for Safety):
 - Concentrate the organic solvent under reduced pressure.
 - Dilute the aqueous residue with Ethyl Acetate.
 - Wash: Wash with 5%
 , water, and brine. Note: Avoid acidic washes initially if the product is acid-sensitive, though Moz is stable to dilute weak acids during brief workups.
 - Dry over
 and concentrate.
- Purification: Recrystallize (preferred) or purify via silica gel chromatography.

Deprotection Protocol (Acidolysis)

Objective: Removal of the Z(OMe) group using TFA.

Protocol:

- Dissolve the Moz-protected compound in Dichloromethane (DCM).

- Add Trifluoroacetic acid (TFA) to a final concentration of 10–50% (v/v), depending on substrate sensitivity.
- Add a scavenger (e.g., anisole or thioanisole) if the substrate contains sensitive residues (Trp, Met) to capture the methoxybenzyl carbocation.
- Stir at room temperature for 30–60 minutes.
- Evaporate volatiles and precipitate the amine salt with cold diethyl ether.

Safety & Handling (Critical)

1. Explosion Hazard: Azidoformates (

) are high-energy compounds. While Z(OMe)-N₃ is generally stable at low temperatures, it should never be distilled or heated near its decomposition point. Store strictly at 2–8 °C.

2. Toxicity (

): The reaction releases the azide ion, which can protonate to form Hydrazoic Acid (

).

is highly toxic (comparable to HCN) and volatile.

- Engineering Control: Always perform reactions in a well-ventilated fume hood.
- Waste Disposal: Do not pour azide solutions into metal drains (forms explosive metal azides). Quench azide waste with 10% sodium nitrite () and sulfuric acid or a specific commercial azide quenching kit before disposal.

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